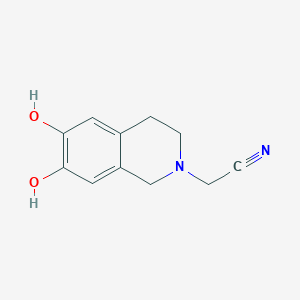
DA-CM-Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DA-CM-Q is a chemical compound belonging to the tetrahydroisoquinoline family. This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, a cyanomethyl group at the nitrogen atom, and a tetrahydroisoquinoline core. Tetrahydroisoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DA-CM-Q can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
DA-CM-Q undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
DA-CM-Q has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential as an antiviral agent, particularly against influenza virus.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of DA-CM-Q involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . This inhibition can affect neurotransmitter levels and has implications for neurological research.
Comparación Con Compuestos Similares
Similar Compounds
Salsolinol: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, known for its neurotoxic and neuroprotective properties.
Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found in various natural products.
Uniqueness
DA-CM-Q is unique due to the presence of both hydroxyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential antiviral properties make it a valuable compound for research and development.
Propiedades
Número CAS |
152211-63-7 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2 |
Clave InChI |
NSWKXPYAEDMRAW-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
SMILES canónico |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
Key on ui other cas no. |
152211-63-7 |
Sinónimos |
6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















